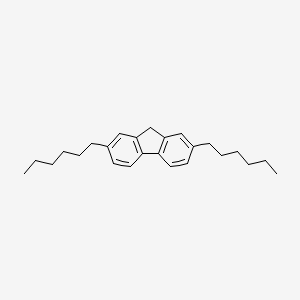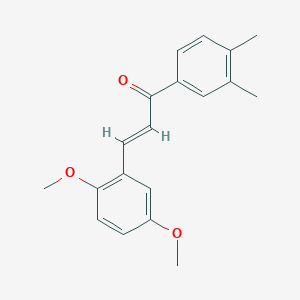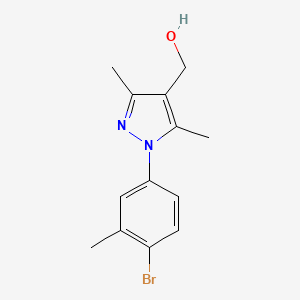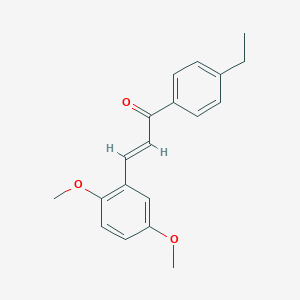![molecular formula C15H20FNO4 B6356293 3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid CAS No. 1182270-04-7](/img/structure/B6356293.png)
3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(t-Butoxycarbonyl)[(4-fluorophenyl)methyl]amino]propanoic acid (abbreviated 3-B-FPA) is a powerful synthetic acid used in a variety of scientific applications, from chemical synthesis to biochemistry. It is a member of the carboxylic acid family, and is a versatile reagent that can be used in a variety of ways. 3-B-FPA is a strong acid, with a pKa of 1.7, and is useful in the synthesis of a wide range of compounds.
科学的研究の応用
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This compound could potentially be used in this process. Protodeboronation is a radical approach that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation of Alkenes
This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Stereoselective Hydroboration
This compound could potentially be used in stereoselective hydroboration . This is a process where the boron moiety can be converted into a broad range of functional groups .
Organotrifluoroborate Salts in Suzuki–Miyaura Couplings
This compound could potentially be used in the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLZAZIWZYOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






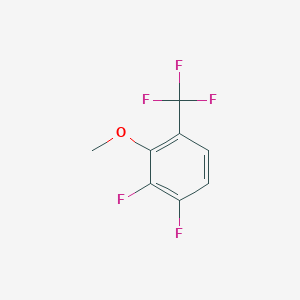
![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
